Bis(methoxycarbonyl)(pyridinio)methanide
Description
Bis(methoxycarbonyl)(pyridinio)methanide is a ylide-type compound characterized by a central methanide ion stabilized by two methoxycarbonyl groups and a pyridinium moiety. These compounds are typically synthesized via reactions involving malonate esters or related precursors under basic conditions, forming stabilized ylides with applications in organic synthesis, carbene generation, and fluorination reactions .
Properties
CAS No. |
1291-37-8 |
|---|---|
Molecular Formula |
C12H22FEXO13 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Features
- Bis(methoxycarbonyl)(phenyliodonio)methanide : Features an iodonium center instead of pyridinio. The iodonium group enhances electrophilicity, making it reactive in cyclopropanation and fluorination reactions. Its stability is moderate, requiring refrigeration for long-term storage .
- Dialkylselenonium (cyano)(methoxycarbonyl)methanide: Replaces the pyridinio group with selenonium. Selenium’s polarizability may enhance solubility in nonpolar solvents, but its lower electronegativity compared to iodine reduces electrophilicity. Used in reactions with episulfides or thioamides .
- Bis(6-chloro-3-methylpyridin-2-yl)methanone: A pyridine derivative with a ketone group. Lacks the ylide structure but demonstrates the versatility of pyridine-based frameworks in coordination chemistry .
Stability and Reactivity
Key Research Findings
- Iodonium Methanides : Demonstrated utility in cyclopropanation reactions (e.g., dimethyl 2-phenylcyclopropane-1,1-dicarboxylate synthesis) due to their ability to generate carbenes under mild conditions . Their decomposition kinetics are well-studied, with half-lives extending to weeks under refrigeration .
- Selenonium Methanides: Exhibit selectivity in reactions with sulfur-containing substrates, attributed to selenium’s soft Lewis acidity. However, their synthetic routes are more complex, involving multi-step procedures .
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